A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine
A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine
Executive Summary
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8), a compound of significant interest in pharmaceutical and chemical research.[1][2] Drawing from established principles of organic synthesis and analytical chemistry, this document outlines a robust synthetic strategy via the Ritter reaction, followed by a multi-technique approach for structural verification and purity assessment. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented with field-proven insights into experimental design and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous framework for the preparation and validation of this and structurally related compounds.
Introduction: Significance and Physicochemical Properties
2-(3,5-Dichlorophenyl)propan-2-amine is an organic compound featuring a tertiary amine structure attached to a 3,5-dichlorinated phenyl ring.[1] Its molecular architecture makes it a valuable intermediate or lead compound in medicinal chemistry, particularly for developing agents targeting the central nervous system or for studying enzyme inhibition pathways, such as those involving cytochrome P450 enzymes.[1][2] The presence of the dichlorophenyl group and the tertiary amine moiety imparts specific electronic and steric properties that can influence its biological activity and metabolic stability.[1]
Compound Profile
| Property | Value | Source |
| CAS Number | 129960-45-8 | [1][3][4][5][6] |
| Molecular Formula | C₉H₁₁Cl₂N | [1][3][7] |
| Molecular Weight | 204.10 g/mol | [1][3][4] |
| Physical Form | Liquid (at room temp.) | [3][4] |
| Purity (Typical) | ≥97% | [3][4] |
| InChIKey | AZEJGVWRTXUSHS-UHFFFAOYSA-N | [3][4][7] |
Synthesis Methodology: The Ritter Reaction Approach
Several synthetic routes can be envisioned for 2-(3,5-Dichlorophenyl)propan-2-amine.[1] However, for the synthesis of tertiary amines from tertiary alcohols, the Ritter reaction offers a direct and efficient pathway.[8][9][10] This acid-catalyzed reaction couples a stable carbocation precursor (the tertiary alcohol) with a nitrile to form an N-alkyl amide, which can then be hydrolyzed to the target primary amine.[8][11]
Retrosynthetic Strategy & Rationale
The synthesis begins with the formation of the precursor tertiary alcohol, 2-(3,5-dichlorophenyl)propan-2-ol, via a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and 3',5'-dichloroacetophenone. The resulting alcohol is then subjected to a Ritter reaction with a nitrile in the presence of a strong acid to yield an intermediate amide, followed by hydrolysis to the final amine product. This strategy is chosen for its reliability and use of readily available starting materials.
Reaction Mechanism
The Ritter reaction proceeds through three primary stages:[8][11]
-
Carbocation Formation: The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), facilitating the loss of a water molecule to generate a stable tertiary benzylic carbocation.
-
Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.
-
Hydrolysis: The nitrilium ion is subsequently attacked by water (introduced during the reaction or work-up), leading to the formation of an N-substituted amide. This amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.
Experimental Protocol
Step A: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of methyl bromide in diethyl ether (1.2 eq) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.
-
Addition: Cool the Grignard reagent to 0 °C. Add a solution of 3',5'-dichloroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via flash column chromatography if necessary.
Step B: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-amine via Ritter Reaction
-
Reaction Setup: In a flask, dissolve the synthesized 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in chloroacetonitrile (3.0 eq), which serves as both reactant and solvent.[12] Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate Amide: Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH > 12 with a cold 50% aqueous NaOH solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or crystallization to yield the final product.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target amine.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for structural elucidation.
Characterization Logic Diagram
Caption: Logic flow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[13]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.[13]
-
-
Expected Spectral Data:
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | t, J ≈ 1.8 Hz | 1H | Ar-H (C4-H) | The single proton between two chlorine atoms is split by two meta protons. |
| ~ 7.15 | d, J ≈ 1.8 Hz | 2H | Ar-H (C2-H, C6-H) | The two equivalent aromatic protons are split by the C4 proton. |
| ~ 1.60 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and can exchange with D₂O.[14] |
| ~ 1.50 | s | 6H | -C(CH₃ )₂ | The six protons of the two equivalent methyl groups appear as a singlet. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | Ar-C (C1) | Quaternary aromatic carbon attached to the isopropylamine group. |
| ~ 135 | Ar-C (C3, C5) | Aromatic carbons directly bonded to electron-withdrawing chlorine atoms. |
| ~ 127 | Ar-C (C4) | Aromatic CH carbon between the two chlorine atoms. |
| ~ 124 | Ar-C (C2, C6) | Equivalent aromatic CH carbons. |
| ~ 55 | -C (CH₃)₂ | Quaternary aliphatic carbon attached to the nitrogen. |
| ~ 30 | -C(C H₃)₂ | Equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural confirmation.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Data:
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| 204.03 | [M+H]⁺ | Molecular ion peak for the most abundant isotopes (²H, ¹²C, ³⁵Cl, ¹⁴N).[7] |
| 206.03 | [M+H+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |
| 208.03 | [M+H+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. The expected ratio for [M]:[M+2]:[M+4] is approximately 9:6:1. |
| 188.06 | [M-CH₃]⁺ | Loss of a methyl group to form a stable benzylic cation, likely the base peak. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[15]
-
Experimental Protocol:
-
Sample Preparation: Acquire the spectrum from a thin liquid film of the pure sample between two NaCl or KBr plates.
-
Analysis: Scan the sample in the range of 4000-400 cm⁻¹.
-
-
Expected Data:
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[15][16] |
| 3100-3000 | C-H Aromatic Stretch | Ar-H |
| 2980-2850 | C-H Aliphatic Stretch | -CH₃ |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[15][17] |
| 1580-1450 | C=C Aromatic Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch (Aromatic Amine) | Ar-C-N[15] |
| 850-750 | C-Cl Stretch | Ar-Cl |
Safety and Handling
2-(3,5-Dichlorophenyl)propan-2-amine is presumed to be an irritant.[1] The material safety data sheet indicates it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]
-
Personal Protective Equipment (PPE): Always handle the compound inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][4][6]
-
Reagents: The synthesis involves strong acids (H₂SO₄), flammable solvents (diethyl ether), and reactive organometallics (Grignard reagent). All necessary safety precautions for handling these materials must be strictly followed.
Conclusion
This guide provides a comprehensive and actionable framework for the synthesis and characterization of 2-(3,5-Dichlorophenyl)propan-2-amine. By employing a robust Ritter reaction strategy and a multi-faceted analytical approach combining NMR, MS, and IR spectroscopy, researchers can confidently prepare and validate this important chemical intermediate. The detailed protocols and expected data serve as a reliable resource for professionals in organic synthesis and drug discovery, ensuring both efficiency in the lab and integrity of the final product.
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